1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-11(9-3-4-21-7-9)6-15-14(18)16-10-1-2-12-13(5-10)20-8-19-12/h1-5,7,11,17H,6,8H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCARPCAUAOZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its action, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiophenes under controlled conditions. The general synthetic route includes:
- Formation of Urea Linkage : The reaction between substituted benzo[d][1,3]dioxole and thiophenes in the presence of isocyanates.
- Purification : The product is purified through recrystallization or chromatography.
Antitumor Activity
Research has shown that derivatives of urea and thiophenes exhibit notable antitumor properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 25.9 | 77.5 | 93.3 |
| Compound B | PC-3 (prostate cancer) | 15.9 | 28.7 | 35.0 |
| Compound C | CAKI-1 (renal cancer) | 27.9 | 21.5 | 30.0 |
These findings indicate that the compound exhibits selective cytotoxicity towards specific cancer types, suggesting a mechanism that may involve the inhibition of key signaling pathways associated with tumor growth .
The proposed mechanisms through which this compound exerts its biological activity include:
- Inhibition of Kinases : Similar compounds have been found to inhibit kinases such as GSK-3β, which plays a crucial role in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of various urea derivatives on human liver and breast cancer cell lines. The results indicated that certain structural modifications enhanced efficacy .
- GSK-3β Inhibition Study : Another investigation focused on the inhibition of GSK-3β activity by urea derivatives, revealing that compounds with specific substituents showed significant inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and biological aspects of the target compound with structurally related urea derivatives:
*Calculated based on molecular formula C₁₆H₁₅N₂O₄S.
Key Structural and Functional Differences:
Thiophene Position : The target compound’s thiophen-3-yl group distinguishes it from analogs like 5k (thiophen-2-yl) , which may alter receptor binding due to steric and electronic effects.
Hydroxyethyl vs.
Scaffold Variations: Compounds like 5k (pyridine core) and the pyrrolidinone derivative () introduce rigid scaffolds, whereas the target compound retains a flexible hydroxyethyl linker.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
